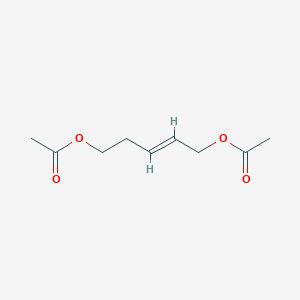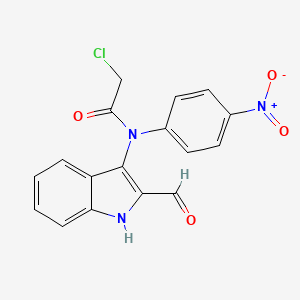
N-Cyclopentyl-2-methyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with a cyclopentylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving formamide derivatives and amines.
Attachment of the cyclopentylamino group: This step often involves nucleophilic substitution reactions where a cyclopentylamine reacts with a halogenated purine derivative.
Construction of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Introduction of the hydroxymethyl group: This step can be achieved through hydroxymethylation reactions using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The purine ring can be reduced under hydrogenation conditions to yield dihydropurine derivatives.
Substitution: The cyclopentylamino group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various amines, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Amino-substituted purine derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways involving purine derivatives.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The cyclopentylamino group can enhance binding affinity to specific molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Aminopurine: A purine analog used in biochemical research.
Cyclopentyladenosine: A compound with a similar cyclopentylamino group.
Uniqueness
This compound is unique due to the combination of its purine base, cyclopentylamino group, and hydroxymethyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
222159-14-0 |
|---|---|
Formule moléculaire |
C16H23N5O4 |
Poids moléculaire |
349.38 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
SNKCKGGONFMYNX-XNIJJKJLSA-N |
SMILES isomérique |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
SMILES canonique |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)







![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)

